molecular formula C21H23F3N2O5S B2628327 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 941956-22-5

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2628327
CAS No.: 941956-22-5
M. Wt: 472.48
InChI Key: QJDFFEGGMXYUMQ-UHFFFAOYSA-N
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Description

The compound 2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a structurally complex acetamide derivative featuring:

  • A piperidin-2-yl core modified with a 4-methoxyphenylsulfonyl group at the 1-position.
  • An N-(4-(trifluoromethoxy)phenyl)acetamide side chain.

This architecture combines electron-withdrawing (sulfonyl, trifluoromethoxy) and electron-donating (methoxy) groups, which may influence its physicochemical properties (e.g., solubility, metabolic stability) and biological activity.

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3N2O5S/c1-30-17-9-11-19(12-10-17)32(28,29)26-13-3-2-4-16(26)14-20(27)25-15-5-7-18(8-6-15)31-21(22,23)24/h5-12,16H,2-4,13-14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDFFEGGMXYUMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound belonging to the class of sulfonamide derivatives, which are known for their diverse biological activities. This compound features a piperidine ring, a sulfonamide group, and a trifluoromethoxy-substituted phenyl moiety, contributing to its potential pharmacological properties.

Chemical Structure

The molecular formula of this compound is C18H22F3N3O4SC_{18}H_{22}F_{3}N_{3}O_{4}S with a molecular weight of approximately 421.44 g/mol. The structural components are crucial for its biological interactions.

ComponentDescription
Piperidine Ring Provides basic nitrogen functionality
Sulfonamide Group Enhances solubility and stability
Trifluoromethoxy Group Increases lipophilicity and receptor affinity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The sulfonamide moiety is known for its role in enzyme inhibition, while the piperidine ring can modulate neurotransmitter systems.

Target Interactions

  • Receptor Modulation : The compound may act on various receptors, influencing signaling pathways.
  • Enzyme Inhibition : It has potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is linked to cognitive functions and neurodegenerative diseases.

Biological Activity Studies

Recent studies have highlighted the pharmacological potential of similar compounds within the sulfonamide class. These studies typically focus on:

  • Antimicrobial Activity : Compounds with sulfonamide groups have demonstrated antibacterial properties.
  • Anticonvulsant Effects : Some derivatives have shown efficacy in animal models for epilepsy.
  • Anti-inflammatory Properties : Research suggests that these compounds may reduce inflammation through various biochemical pathways.

Case Studies

  • Antimicrobial Activity : A study on related piperidine derivatives found significant antibacterial activity against various strains, suggesting that modifications in the sulfonamide group can enhance efficacy .
  • Anticonvulsant Activity : Another investigation evaluated piperidine derivatives, revealing that certain modifications led to improved protection in maximal electroshock (MES) tests, indicating potential use in epilepsy treatment .

Pharmacological Profiles

The pharmacological profiles of compounds similar to this compound can be summarized as follows:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticonvulsantSignificant protection in MES tests
Anti-inflammatoryReduction in inflammatory markers in vivo

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analog: Piperidine-Sulfonyl-Acetamide Derivatives

2-(1-(Phenylsulfonyl)Piperidin-2-yl)-N-(4-(Trifluoromethyl)Phenyl)Acetamide ()
  • Key Differences : Replaces the 4-methoxyphenylsulfonyl group with a phenylsulfonyl moiety and the 4-trifluoromethoxy anilide with a 4-trifluoromethyl group.
  • The absence of a methoxy group on the sulfonyl-phenyl ring may reduce hydrogen-bonding capacity, affecting target binding .
N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)SulfonylPiperazin-1-yl]Acetamide ()
  • Key Differences : Uses a piperazine ring instead of piperidine and a 4-fluorophenyl acetamide.
  • Implications: Piperazine’s additional nitrogen may confer greater conformational flexibility and basicity.

Sulfonyl-Containing Acetamides with Heterocyclic Cores

2-((5-(4-Methoxyphenyl)Thiazolo[2,3-c][1,2,4]Triazol-3-yl)Thio)-N-(4-Morpholinophenyl)Acetamide (Compound 27, )
  • Key Differences: Incorporates a thiazolo-triazole core instead of piperidine and a morpholino-substituted phenyl group.
  • Implications: The thiazolo-triazole core may enhance π-π stacking interactions with aromatic residues in enzymes or receptors. The morpholino group improves solubility due to its hydrophilic nature, contrasting with the lipophilic trifluoromethoxy group in the target compound .
N-(((4-Methoxyphenyl)Sulfonyl)Methyl)-2-(Methyl(Phenyl)Amino)Acetamide (Compound 6b, )
  • Key Differences : Features a sulfonylmethyl linkage rather than a sulfonyl-piperidine system.
  • Implications :
    • The methylene spacer may reduce steric hindrance, facilitating binding to shallow protein pockets.
    • Reported melting point (112–113°C) suggests moderate crystallinity, which could inform formulation strategies for the target compound .

Trifluoromethoxy/Methoxy-Substituted Analogs

2-{[4-(4-Methoxyphenyl)-1-(4-Methylphenyl)-1H-Imidazol-2-yl]Sulfonyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide (C184-0527, )
  • Key Differences : Contains an imidazole-sulfonyl core and 2-trifluoromethylphenyl acetamide.
  • Implications :
    • The imidazole ring may engage in hydrogen bonding or metal coordination, absent in the target compound.
    • The 2-trifluoromethyl position on the phenyl ring could sterically hinder interactions compared to the 4-trifluoromethoxy orientation .

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituents Melting Point (°C) Biological Activity (Inferred)
Target Compound ~492.5* 4-MeO-PhSO₂-piperidine, 4-CF₃O-Ph N/A Antimicrobial?
2-(1-(Phenylsulfonyl)Piperidin-2-yl)-N-(4-(CF₃)Ph)Acetamide () ~454.5 PhSO₂-piperidine, 4-CF₃-Ph N/A Not reported
N-(4-Fluorophenyl)-2-[4-(Tosyl)Piperazinyl]Acetamide () ~435.5 Tosyl-piperazine, 4-F-Ph N/A GPCR modulation?
Compound 27 () ~523.6 Thiazolo-triazole, 4-morpholino-Ph N/A Anti-infective
Compound 6b () ~390.4 4-MeO-PhSO₂-methyl, N-Me-Ph 112–113 Not reported

*Estimated based on molecular formula.

Research Findings and Implications

  • Sulfonyl Groups : The 4-methoxyphenylsulfonyl moiety in the target compound may balance lipophilicity and hydrogen-bonding capacity, contrasting with simpler sulfonyl groups in analogs (e.g., ).
  • Trifluoromethoxy vs. Trifluoromethyl : The 4-trifluoromethoxy group offers enhanced metabolic stability over 4-trifluoromethyl due to reduced susceptibility to oxidative metabolism .
  • Piperidine vs.

Q & A

Basic: What are the optimal synthetic routes and purification methods for this compound?

The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonyl chlorides. Key steps include:

  • Sulfonylation : Reacting piperidine with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate.
  • Acetamide Coupling : Introducing the acetamide moiety via nucleophilic acyl substitution using N-(4-(trifluoromethoxy)phenyl)amine and activated acetic acid derivatives (e.g., chloroacetyl chloride).
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress with TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) .

Basic: How is structural integrity confirmed post-synthesis?

Characterization employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify proton environments (e.g., sulfonyl group at δ 3.8–4.2 ppm, piperidine ring protons at δ 1.5–2.5 ppm) and carbon backbone.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected [M+H]+^+ ~527.14).
  • Infrared (IR) Spectroscopy : Peaks at ~1150 cm1^{-1} (S=O stretch) and ~1650 cm1^{-1} (amide C=O) .

Advanced: What methodologies are used to assess biological activity?

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity). IC50_{50} values are derived from dose-response curves .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., 3H^3H-labeled antagonists for GPCRs) to determine Ki_i.
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., cyclooxygenase-2) .

Advanced: How to design structure-activity relationship (SAR) studies?

  • Core Modifications : Vary substituents on the piperidine ring (e.g., replace methoxy with ethoxy) or acetamide aryl group (e.g., trifluoromethoxy vs. nitro).
  • Assay Conditions : Test derivatives in parallel using standardized in vitro assays (e.g., cell viability MTT assays for cytotoxicity).
  • Data Analysis : Use multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity .

Advanced: What computational tools predict metabolic stability?

  • Quantum Mechanics (QM) : Gaussian 09 for transition-state modeling of oxidative metabolism (e.g., CYP3A4-mediated N-dealkylation).
  • Molecular Dynamics (MD) : AMBER or GROMACS to simulate interactions with metabolic enzymes.
  • ADMET Predictors : Software like SwissADME to estimate bioavailability and cytochrome P450 liabilities .

Advanced: How to resolve contradictions in mechanistic data?

  • Orthogonal Assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., luciferase reporter) assays to cross-validate target engagement.
  • Structural Elucidation : X-ray crystallography or cryo-EM of compound-protein complexes to confirm binding sites .

Advanced: What strategies improve aqueous solubility for in vivo studies?

  • Co-solvent Systems : Use PEG-400 or cyclodextrins in PBS (pH 7.4).
  • Prodrug Design : Introduce phosphate or glycoside groups at the acetamide nitrogen for enhanced solubility .

Advanced: How to study enzyme kinetics for inhibition?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) on a Biacore system.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Advanced: How to assess compound stability under varying conditions?

  • Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to evaluate synergistic effects with existing therapeutics?

  • In Vitro Combination Assays : Use Chou-Talalay method to calculate combination indices (CI) in cancer cell lines.
  • Isobologram Analysis : Determine additive, synergistic, or antagonistic effects at fixed molar ratios .

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